Methyl 2-methyl-1H-indole-5-carboxylate
Overview
Description
“Methyl 2-methyl-1H-indole-5-carboxylate” is a chemical compound with the empirical formula C10H9NO2 . It is a substituted 1H-indole and can be prepared by the esterification of indole-5-carboxylic acid .
Synthesis Analysis
The synthesis of this compound can be achieved by the esterification of indole-5-carboxylic acid . Additionally, it can be used as a reactant in various processes such as the biosynthesis of inhibitors of protein kinases, metal-free Friedel-Crafts alkylation, preparation of diphenylsulfonium ylides from Martin’s sulfurane, cross dehydrogenative coupling reactions, synthesis of indirubin derivatives, and preparation of aminoindolylacetates .Molecular Structure Analysis
The molecular weight of “this compound” is 175.18 . The SMILES string representation of the molecule isCOC(=O)c1ccc2[nH]ccc2c1
. Chemical Reactions Analysis
“this compound” can participate in various chemical reactions. For instance, it can be used as a reactant in the biosynthesis of inhibitors of protein kinases, metal-free Friedel-Crafts alkylation, preparation of diphenylsulfonium ylides from Martin’s sulfurane, cross dehydrogenative coupling reactions, synthesis of indirubin derivatives, and preparation of aminoindolylacetates .Physical and Chemical Properties Analysis
“this compound” has a density of 1.3±0.1 g/cm3, a boiling point of 331.7±15.0 °C at 760 mmHg, and a flash point of 154.4±20.4 °C . It has 3 hydrogen bond acceptors, 1 hydrogen bond donor, and 2 freely rotating bonds .Scientific Research Applications
Synthesis and Manufacturing Applications
Methyl 2-methyl-1H-indole-5-carboxylate and its derivatives have been explored in various synthesis and manufacturing applications. For instance, Huang et al. (2010) described the manufacturing synthesis of 5-hydroxy-2-methyl-1H-indole, achieving production scales of over 60 kg for specific derivatives, indicating the feasibility of large-scale manufacturing of these compounds under optimized conditions (Huang et al., 2010).
Conformational Studies in Peptides
Derivatives of this compound have been used in the synthesis of conformationally constrained tryptophan analogues. These compounds, with a ring bridging the α-carbon and the 4-position of the indole ring, have been designed for peptide and peptoid conformation elucidation studies, as demonstrated by Horwell et al. (1994, 1995) (Horwell et al., 1994); (Horwell et al., 1995).
Spectroscopic Profiling and Computational Studies
This compound derivatives have been the subject of spectroscopic and computational studies. Almutairi et al. (2017) used FT-IR, FT-Raman, UV, 1H, and 13C NMR spectroscopy to profile Methyl 5-methoxy-1H-indole-2-carboxylate, a related compound, demonstrating its potential as a precursor to biologically active molecules (Almutairi et al., 2017).
Chemical Synthesis and Reactivity
Various chemical synthesis and reactivity studies have been conducted. For example, Shestakov et al. (2009) explored the synthesis of 5H-pyrimido[5,4-b]indole derivatives using methyl 3-amino-1H-indole-2-carboxylates (Shestakov et al., 2009). Additionally, Rogness and Larock (2009) developed a high-yielding synthesis of a novel indole-indolone ring system using methyl indole-2-carboxylates and arynes (Rogness & Larock, 2009).
Anti-Cancer Activity
Some methyl indole-3-carboxylate derivatives, closely related to this compound, have been synthesized and investigated for their anti-cancer activity. Niemyjska et al. (2012) studied two new derivatives and reported their inhibitory effects on the growth of several cancer cell lines (Niemyjska et al., 2012).
Application in Microwave-Assisted Synthesis
Bellavita et al. (2022) reported a microwave-assisted synthesis of functionalized 2-methyl-1H-indole-3-carboxylate derivatives, demonstrating the method's efficiency and high regioselectivity (Bellavita et al., 2022).
Molecular Docking Studies
Reddy et al. (2022) synthesized a series of new compounds using 1H-indole-2-carboxylic acids, including molecular docking studies to predict binding interactions with target proteins (Reddy et al., 2022).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Methyl 2-methyl-1H-indole-5-carboxylate, like other indole derivatives, is known to interact with multiple receptors in the body . These interactions are crucial for the compound’s biological activity.
Mode of Action
Indole derivatives are known to bind with high affinity to multiple receptors, which can lead to various biological effects .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound may affect multiple biochemical pathways.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it is likely that this compound could have diverse molecular and cellular effects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be prevented from being released into the environment . .
Properties
IUPAC Name |
methyl 2-methyl-1H-indole-5-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-7-5-9-6-8(11(13)14-2)3-4-10(9)12-7/h3-6,12H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBTQQYISPCCLIS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=CC(=C2)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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